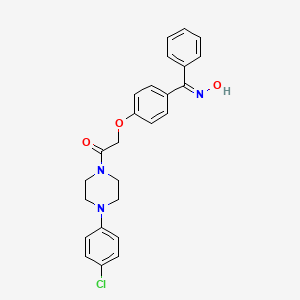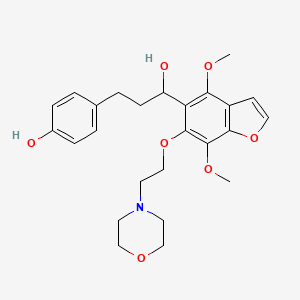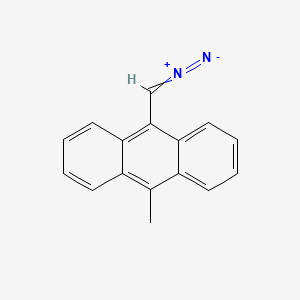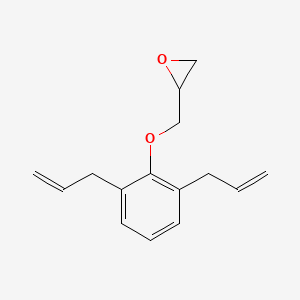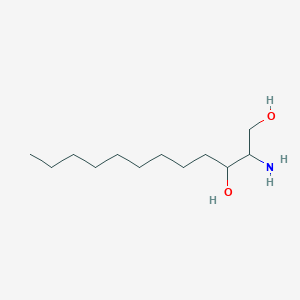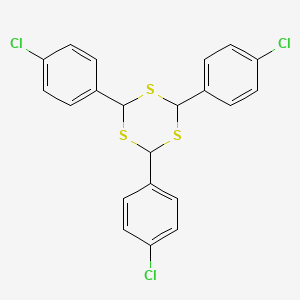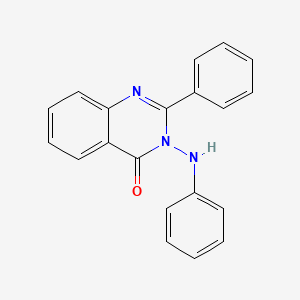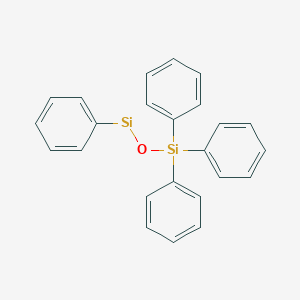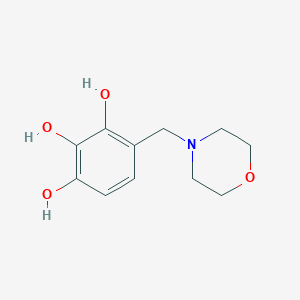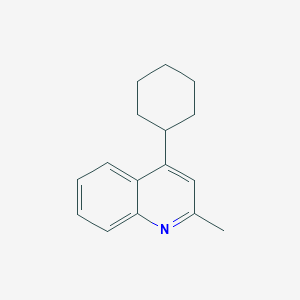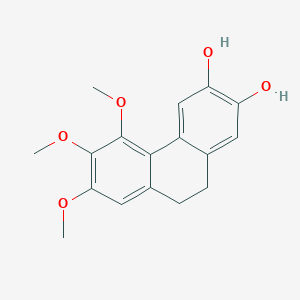
Butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the production of polymers and copolymers, which have various industrial applications. The combination of these three compounds can result in materials with unique properties, making them valuable in different fields such as coatings, adhesives, and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound can be synthesized through the esterification of acrylic acid with n-butanol.
Ethyl prop-2-enoate: This compound is prepared by the esterification of acrylic acid with ethanol.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: This compound can be synthesized by the reaction of glycidyl methacrylate with methacrylic acid.
Industrial Production Methods
Industrial production of these compounds often involves continuous processes with optimized reaction conditions to maximize yield and minimize waste. Large-scale reactors and distillation columns are used to ensure efficient separation and purification of the final products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Catalysts: Sulfuric acid, base catalysts
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of these compounds depends on their specific application. In polymerization reactions, they act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The molecular targets and pathways involved in these reactions include the formation of free radicals or ionic species that initiate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Similar to oxiran-2-ylmethyl 2-methylprop-2-enoate, used in the production of polymethyl methacrylate (PMMA) and other copolymers.
Butyl acrylate: Similar to butyl prop-2-enoate, used in the production of polybutyl acrylate and other copolymers.
Ethyl acrylate: Similar to ethyl prop-2-enoate, used in the production of polyethyl acrylate and other copolymers.
Uniqueness
The combination of butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate provides unique properties to the resulting polymers, such as improved flexibility, adhesion, and chemical resistance. These properties make them valuable in applications where traditional polymers may not perform as well .
Eigenschaften
CAS-Nummer |
41259-37-4 |
|---|---|
Molekularformel |
C19H30O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C7H12O2.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |
InChI-Schlüssel |
CKZDZSKKRODOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OCC1CO1 |
Verwandte CAS-Nummern |
41259-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


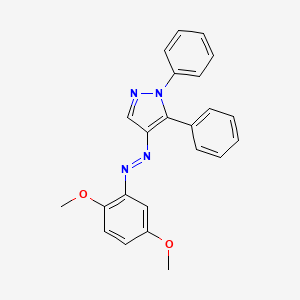
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
